N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide
Description
The compound N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a structurally complex molecule featuring:
- A central 1H-imidazole ring substituted at positions 1 and 5 with 4-(difluoromethoxy)phenyl and phenyl groups, respectively.
- A thioacetamide linker (-S-CH2-C=O) connecting the imidazole core to a 3-chlorophenyl moiety.
The difluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy analogs, while the 3-chlorophenyl substituent may influence electronic properties and binding interactions .
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF2N3O2S/c25-17-7-4-8-18(13-17)29-22(31)15-33-24-28-14-21(16-5-2-1-3-6-16)30(24)19-9-11-20(12-10-19)32-23(26)27/h1-14,23H,15H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBQWAWEEFAHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analogs and Substituent Effects
The compound’s activity and physicochemical properties can be contextualized against structurally related imidazole and acetamide derivatives (Table 1).
Table 1: Comparison of Key Structural Features and Properties
Key Observations:
The difluoromethoxy group in the target compound may offer superior metabolic stability compared to methoxy or methyl groups in analogs like 9d or 9e .
Synthetic Methodologies :
- The target compound’s synthesis likely parallels methods for analogs in and , involving coupling reactions (e.g., carbodiimide-mediated amide bond formation) and reflux conditions .
- Unlike 3-chloro-N-phenyl-phthalimide (used in polymer synthesis), the target compound’s imidazole core and thioether linkage suggest pharmaceutical applications .
Crystallographic and Conformational Insights :
- In 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dihedral angle between aromatic rings (61.8°) influences molecular packing and hydrogen bonding. The target compound’s thioacetamide linker may adopt distinct conformations, affecting solubility and intermolecular interactions .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to maximize yield and purity?
Answer:
Synthesis optimization involves multi-step reactions requiring precise control of reaction conditions (e.g., inert atmosphere, temperature gradients) and purification methods. Key steps include:
- Reagent stoichiometry : Ensuring molar ratios align with reaction mechanisms (e.g., imidazole ring formation).
- Purification : Column chromatography or recrystallization to isolate the product from by-products .
- Catalyst selection : Transition-metal catalysts or bases (e.g., K₂CO₃) to enhance reaction efficiency .
Yield improvements may require iterative adjustments to solvent polarity (e.g., DMF vs. THF) and reaction time .
Basic: Which analytical techniques are most effective for structural characterization?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl, difluoromethoxy groups) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (485.93 g/mol) and fragmentation patterns .
- X-ray crystallography : SHELX software for resolving crystal structures and confirming stereochemistry .
- Computational analysis : Multiwfn for electron density mapping and electrostatic potential surfaces .
Advanced: How should researchers design experiments to evaluate its biological activity against therapeutic targets?
Answer:
- Target selection : Prioritize enzymes/receptors based on structural analogs (e.g., COX inhibition for imidazole derivatives) .
- In vitro assays :
- Controls : Include positive controls (e.g., known inhibitors) and vehicle controls to validate assay conditions .
Advanced: How can conflicting bioactivity data across studies be systematically resolved?
Answer:
Contradictions may arise from:
- Purity discrepancies : Validate compound purity via HPLC (>95%) before testing .
- Assay variability : Standardize protocols (e.g., incubation time, cell lines) and replicate experiments across labs.
- Structural confirmation : Re-analyze batches with NMR/X-ray to rule out degradation or isomerization .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Synthesize analogs with modified groups (e.g., replacing difluoromethoxy with methoxy) to assess impact on activity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock) to identify critical binding motifs (e.g., thioacetamide moiety) .
- Data correlation : Compare bioactivity (e.g., IC₅₀) with electronic properties (HOMO/LUMO) calculated via DFT .
Advanced: How can computational modeling predict its interaction with biological targets?
Answer:
- Molecular docking : Simulate binding poses with targets (e.g., kinases) using software like Schrödinger Suite.
- MD simulations : GROMACS for assessing stability of ligand-target complexes over time .
- ADMET prediction : SwissADME to estimate logP, solubility, and bioavailability .
Advanced: What methodologies are used to assess its pharmacokinetic properties?
Answer:
- Lipophilicity : Measure logP via shake-flask method or HPLC retention time .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS.
- Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .
Advanced: How can researchers address low solubility in preclinical testing?
Answer:
- Co-solvents : Use DMSO/PEG mixtures to enhance solubility while minimizing cytotoxicity .
- Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles.
- Salt formation : Explore hydrochloride or sodium salts for improved aqueous solubility .
Advanced: What challenges arise in crystallographic studies, and how are they mitigated?
Answer:
- Crystal growth : Optimize solvent evaporation rates or use vapor diffusion.
- Data refinement : SHELXL for resolving disordered atoms (e.g., flexible difluoromethoxy group) .
- Twinned crystals : Apply TWINLAW in SHELX to deconvolute overlapping reflections .
Advanced: What approaches elucidate its mechanism of action at the molecular level?
Answer:
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